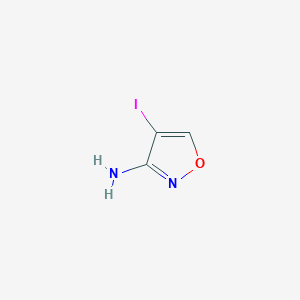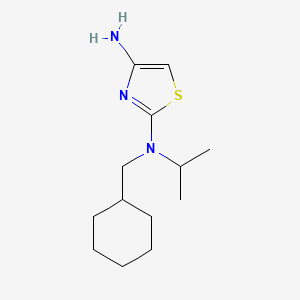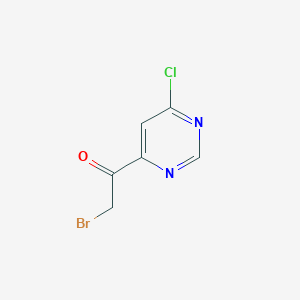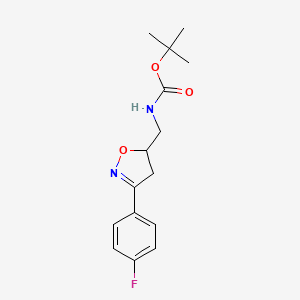
4-Iodoisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodoisoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with an iodine atom at the 4-position and an amino group at the 3-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles . Another method involves the use of alkynes in the presence of catalysts like 18-crown-6, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisoxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Cycloaddition Reactions: Isoxazoles can participate in 1,3-dipolar cycloaddition reactions with alkynes and nitrile oxides.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or organometallic reagents can be used for substitution reactions.
Cycloaddition: Catalysts such as copper(I) chloride or gold(III) chloride are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions can yield various substituted isoxazoles .
Scientific Research Applications
4-Iodoisoxazol-3-amine has several applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Isoxazole compounds are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodoisoxazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Isoxazole: The parent compound without the iodine and amino substitutions.
4-Chloroisoxazol-3-amine: Similar structure but with a chlorine atom instead of iodine.
3-Aminoisoxazole: Lacks the iodine substitution.
Uniqueness: 4-Iodoisoxazol-3-amine is unique due to the presence of both the iodine and amino groups, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C3H3IN2O |
|---|---|
Molecular Weight |
209.97 g/mol |
IUPAC Name |
4-iodo-1,2-oxazol-3-amine |
InChI |
InChI=1S/C3H3IN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) |
InChI Key |
ZPXNOPGTSBXVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)



![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)


![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)

![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)



![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)
